N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a butyl group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Known for its use in organic electronics and optoelectronic devices.
Methylammonium lead iodide perovskite: Used in solar cells and other optoelectronic applications.
Uniqueness
N-(4-Butylphenyl)-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which impart unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
634186-20-2 |
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Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-4-12-5-8-14(9-6-12)19-17(21)15-11-13(18)7-10-16(15)20/h5-11,20H,2-4H2,1H3,(H,19,21) |
InChI Key |
ITCXHMRPUAGTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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